molecular formula C13H11BrO5 B11777713 Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate

Cat. No.: B11777713
M. Wt: 327.13 g/mol
InChI Key: CFEWYTVKGRVFGL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include bromination, esterification, and cyclization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine may produce an amine derivative.

Scientific Research Applications

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated and hydroxylated furan derivatives, such as:

Uniqueness

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11BrO5

Molecular Weight

327.13 g/mol

IUPAC Name

ethyl 5-bromo-2-hydroxy-7-methyl-8-oxocyclohepta[b]furan-3-carboxylate

InChI

InChI=1S/C13H11BrO5/c1-3-18-12(16)9-8-5-7(14)4-6(2)10(15)11(8)19-13(9)17/h4-5,17H,3H2,1-2H3

InChI Key

CFEWYTVKGRVFGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C(C2=O)C)Br)O

Origin of Product

United States

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